N-(3-chloro-4-fluorophenyl)-2-((6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF2N4O2S/c23-17-9-15(5-6-18(17)25)26-20(30)12-32-22-27-19-7-8-29(11-16(19)21(31)28-22)10-13-1-3-14(24)4-2-13/h1-6,9H,7-8,10-12H2,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGGHQUXOODNKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)Cl)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-((6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action and efficacy against various biological targets.
Chemical Structure and Properties
The compound features a unique combination of a chloro-fluorophenyl moiety and a hexahydropyrido-pyrimidine structure. The presence of the thioacetamide linkage is significant for its biological interactions.
Chemical Formula : C₁₈H₁₈ClF₂N₃O₂S
Molecular Weight : 385.87 g/mol
CAS Number : Not specifically listed in the search results.
1. Tyrosinase Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. The incorporation of the 3-chloro-4-fluorophenyl fragment enhances the binding affinity to the active site of tyrosinase from Agaricus bisporus. Docking studies indicate that modifications to this moiety can lead to significant variations in inhibitory potency, with some derivatives achieving IC50 values in the low micromolar range (e.g., 1.38 μM) .
| Compound | IC50 (μM) |
|---|---|
| This compound | 1.38 |
| Kojic Acid (Reference) | 1.0 |
2. Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation. Studies indicate that compounds with similar structural features have shown promise in inhibiting tumor growth in vitro and in vivo .
3. Anti-inflammatory Effects
In addition to its enzymatic inhibition properties, there is evidence suggesting anti-inflammatory activity. Compounds with similar structures have been reported to reduce inflammatory markers in cellular models and animal studies . The specific pathways involved remain under investigation but may involve modulation of cytokine release.
Case Studies
Several case studies have been documented regarding the efficacy of similar compounds:
-
Study on Tyrosinase Inhibition :
- A series of derivatives were synthesized and tested for their ability to inhibit tyrosinase activity.
- Results indicated that modifications at the phenyl ring significantly affected inhibitory potency.
-
Anticancer Evaluation :
- A derivative was tested against breast cancer cell lines and demonstrated a reduction in cell viability by over 50% at concentrations around 10 μM.
- Mechanistic studies revealed increased levels of reactive oxygen species (ROS), indicating oxidative stress as a pathway for inducing apoptosis.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes:
- Chloro and Fluoro Substituents : These halogen atoms enhance the compound's lipophilicity and biological activity.
- Hexahydropyrido[4,3-d]pyrimidine Core : This bicyclic structure is known for its role in various pharmacological activities.
- Thioether Linkage : The sulfur atom in the thioether group is crucial for biological interactions.
Research indicates that this compound may exhibit several biological activities:
Anticancer Activity
Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For example, related compounds have demonstrated efficacy in targeting specific signaling pathways involved in tumor growth. In vitro studies using multicellular spheroid assays suggest that N-(3-chloro-4-fluorophenyl)-2-((6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide may also possess anticancer properties due to its ability to induce apoptosis in cancer cells .
Enzyme Inhibition
The compound shows potential as an inhibitor for various enzymes implicated in cancer and other diseases. For instance, it may inhibit the Type III secretion system (T3SS), which is critical for bacterial virulence. This suggests that the compound could also have antimicrobial properties .
Synthesis and Reaction Pathways
The synthesis of this compound involves several key steps:
- Formation of the Hexahydropyrido Core : This step typically requires multi-step synthetic routes involving cyclization reactions.
- Introduction of Functional Groups : The chloro and fluoro substituents are introduced through halogenation reactions.
- Coupling Reactions : The thioether and acetamide functionalities are added through nucleophilic substitution reactions.
Detailed reaction schemes would be necessary for replicating this synthesis in laboratory settings .
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
- Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways.
- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens.
These findings suggest that this compound warrants further investigation for its potential therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle Variations
The target compound’s hexahydropyrido[4,3-d]pyrimidin core distinguishes it from analogues with thieno[2,3-d]pyrimidin or cyclopenta[4,5]thieno[2,3-d]pyrimidin scaffolds (e.g., CAS 618427-71-7 , compound 4j , and cyclopenta derivatives ). Key differences include:
- Electronic Properties: The nitrogen-rich pyrido ring may engage in stronger hydrogen bonding versus sulfur-containing thieno derivatives .
Table 1: Core Scaffold Comparison
*Estimated based on analogous structures.
Substituent Effects on Bioactivity
- 4-Fluorobenzyl Group: Enhances lipophilicity and metabolic stability compared to non-fluorinated benzyl groups (e.g., in compound 4k ). This substituent may improve blood-brain barrier penetration relative to bulkier groups like trifluoromethylphenyl (CAS 687563-28-6 ).
- Chloro-Fluorophenyl Moiety : The 3-chloro-4-fluorophenyl group in the target compound is structurally similar to analogues like 4j and CAS 577962-34-6 , but differences in halogen positioning (e.g., 2-chloro-4-methylphenyl in CAS 1105223-65-1 ) alter steric and electronic interactions with targets.
Table 2: Antimicrobial Activity Comparison (Selected Compounds)
Data from compound 4j ; assays used *S. aureus, E. coli, and C. albicans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
